molecular formula C4H4O2 B095015 Cyclobutane-1,3-dione CAS No. 15506-53-3

Cyclobutane-1,3-dione

Cat. No. B095015
CAS RN: 15506-53-3
M. Wt: 84.07 g/mol
InChI Key: PZQGSZRQKQZCOJ-UHFFFAOYSA-N
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Description

Cyclobutane-1,3-dione is a chemical compound with the formula C4H4O2 . It contains a total of 10 bonds; 6 non-H bonds, 2 multiple bonds, 2 double bonds, 1 four-membered ring, and 2 ketones (aliphatic) .


Molecular Structure Analysis

The molecular structure of Cyclobutane-1,3-dione consists of a four-membered ring with two ketone functional groups . The molecule contains a total of 10 bonds; 6 non-H bonds, 2 multiple bonds, 2 double bonds, 1 four-membered ring, and 2 ketones (aliphatic) .


Chemical Reactions Analysis

The reaction of Cyclobutane-1,3-dione with hydroxide has been studied using a variety of ab initio and density functional methods . The activation of C3O2 by the U (iii) complex [U (η5-Cp′)3] (Cp′ = C5H4SiMe3) results in the reductive coupling of three C3O2 units to form a tetranuclear complex with a central cyclobutane-1,3-dione ring, with concomitant loss of CO .


Physical And Chemical Properties Analysis

Cyclobutane-1,3-dione has a molecular weight of 84.0734 . It is a colorless gas under standard conditions of temperature and pressure . It exhibits a low boiling point due to the weak Van der Waals forces, typical of other alkanes .

Scientific Research Applications

  • Thermochemical Properties and Group Additivity Values : Morales and Martínez (2009) studied the thermochemical properties of cyclobutane-1,3-diones, among other ketene dimers, using theoretical calculations. Their findings suggest that cyclobutane-1,3-dione type dimers could be major products in thermodynamic control of alkylketene dimerization, highlighting their importance in thermochemical analyses (Morales & Martínez, 2009).

  • Thermal Decomposition Studies : Cao and Back (1985) investigated the thermal decomposition of cyclobutane-1,2-dione, which is closely related to Cyclobutane-1,3-dione, in gas phase. Their findings provide insights into its stability and decomposition process, which are crucial for applications involving thermal stability (Cao & Back, 1985).

  • Enantioselective Condensation Reactions : Wen et al. (2021) describe a chiral phosphoric acid-catalyzed enantioselective condensation of cyclobutane-1,3-diones, indicating its use in synthesizing quaternary carbon-containing cyclobutanes. This application is significant in stereoselective organic synthesis (Wen et al., 2021).

  • Dimerization Reaction Mechanisms : Schleker and Fleischhauer (1979) studied the mechanism of thermal dimerization of dimethylketene leading to cyclobutane-1,3-dione. Understanding these mechanisms is essential for reactions where cyclobutane-1,3-dione is an intermediate or product (Schleker & Fleischhauer, 1979).

  • Synthesis in Organic Chemistry : Sathiyaraj and Venkatesh (2019) conducted a kinetic study on the synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione. Such studies are crucial for optimizing synthetic processes in organic chemistry (Sathiyaraj & Venkatesh, 2019).

  • Aviation Fuel Synthesis : Ryan et al. (2020) explored the synthesis of aviation fuel from bio-derived isophorone, using cyclobutane dione derived from isophorone as an intermediate. This demonstrates its potential in sustainable fuel production (Ryan et al., 2020).

  • Photochemical Ring Expansion : Kimura et al. (1976) investigated the photochemical ring expansion of dispiro substituted cyclobutane-1,3-diones. This research contributes to the understanding of photochemical reactions in organic chemistry (Kimura et al., 1976).

Safety And Hazards

Cyclobutane-1,3-dione should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

cyclobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2/c5-3-1-4(6)2-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQGSZRQKQZCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165803
Record name Cyclobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutane-1,3-dione

CAS RN

15506-53-3
Record name Cyclobutane-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015506533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211
Citations
HH Wasserman, EV Dehmlow - Journal of the American Chemical …, 1962 - ACS Publications
center of the >CH-CH< bond at (O,1/,). Sir: Page 1 3786 Communications to the Editor Vol. 1 Fig. 1.—Electron-density projection p(x,y); contours at intervals of 2 e/A.2, starting at 2e/ÁA The …
Number of citations: 29 pubs.acs.org
KG Wen, C Liu, DH Wei, YF Niu, YY Peng… - Organic …, 2021 - ACS Publications
A chiral phosphoric acid-catalyzed enantioselective condensation of 2,2-disubstituted cyclobutane-1,3-diones with a primary amine is described. This reaction offered a mild and …
Number of citations: 9 pubs.acs.org
N Tsoureas, FGN Cloke - Chemical Communications, 2018 - pubs.rsc.org
The activation of C3O2 by the U(III) complex [U(η5-Cp′)3] (Cp′ = C5H4SiMe3) is described. The reaction results in the reductive coupling of three C3O2 units to form a tetranuclear …
Number of citations: 8 pubs.rsc.org
MM Abd-Elzaher, B Weibert, H Fischer - Organometallics, 2005 - ACS Publications
Photolysis of pentacarbonyl vinylidene complexes of chromium and tungsten affords cyclobutane-1,3-dione derivatives, whereas thermolysis yields binuclear vinylidene nonacarbonyl …
Number of citations: 12 pubs.acs.org
C Liu, FL Zou, KG Wen, YY Peng, QP Ding… - Organic …, 2023 - ACS Publications
The first highly enantioselective Baeyer–Villiger oxidation of quaternary carbon-containing cyclobutane-1,3-diones using chiral phosphoric acid catalysis and commercially available …
Number of citations: 1 pubs.acs.org
FA Miller, FE Kiviat, I Matsubara - Spectrochimica Acta Part A: Molecular …, 1968 - Elsevier
The infrared spectrum of cyclobutane-1, 3-dione has been obtained from 33 to 4000 cm −1 , together with the Raman spectrum of the solid. The data are consistent with D 2h symmetry (…
Number of citations: 14 www.sciencedirect.com
PL Fabre, C Pena, AM Galibert, B Soula… - Canadian Journal of …, 2000 - cdnsciencepub.com
The compound (Ph 4 P) 2 (trans-cdcb)·2H 2 O (trans-cdcb 2- = 2,4-bis(dicyanomethylene)-cyclobutane-1,3-dione dianion) has been synthesized and characterized by X-ray …
Number of citations: 19 cdnsciencepub.com
K Kimura, M Takamura, S Koshibe, M Juro… - Bulletin of the …, 1976 - journal.csj.jp
The photochemical ring expansion of dispiro substituted cyclobutane-1,3-diones in methanol has been investigated. The formation of ring expansion product was strongly dependent on …
Number of citations: 5 www.journal.csj.jp
CC McCarney, RS Ward, DW Roberts - Tetrahedron, 1976 - Elsevier
Treatment of dimethyl ketene with ethoxyacetylene 1a, 1-ethoxyoct-1-yne 1b, and 1-ethoxytetrade-1-yne 1c afforded the 3-ethoxycyclobutenones 2a–c. Hydrolysis of 2a–c with dilute …
Number of citations: 14 www.sciencedirect.com
PK Freeman, RC Johnson - The Journal of Organic Chemistry, 1969 - ACS Publications
Irradiation of thedisodium salt of the di-p-tosylhydrazone of tetramethylcyclobutane-1, 3-dione in methanol generates 2, 2, 4-trimethylpent-3-enal dimethyl acetal and 2, 2, 4-trimethylpent…
Number of citations: 7 pubs.acs.org

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